molecular formula C15H14O B146755 4,4'-Dimethylbenzophenone CAS No. 611-97-2

4,4'-Dimethylbenzophenone

Cat. No. B146755
Key on ui cas rn: 611-97-2
M. Wt: 210.27 g/mol
InChI Key: ZWPWLKXZYNXATK-UHFFFAOYSA-N
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Patent
US06362375B1

Procedure details

The three water extracts from Example 4 (excluding the NaHCO3 extracts) were charged into a 200 mL flask along with toluene (50 mL) and para-toluic acid (1.36 g). The mixture was heated and water was removed azeotropically as in Example 3;once approximately 40 mL of water had been removed a further 50 mL toluene was added. Then, when a total of 75 mL of water had been removed, a final 25 mL toluene was added. The reflux was terminated after 18 hours. After workup (as in Example 3) the reaction gave crude 4,4′-dimethylbenzophenone (0.58 g, 28% yield), which was again practically pure by 1H NMR (M.P. 86.5-87.5° C.). Removal of water from the three water extracts recovered 3.40 g cerium (III) trifluoromethanesulfonate as a damp, off-white solid).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 3;once
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+].[C:6]1([CH3:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:13]1([CH3:22])[CH:18]=[CH:17][C:16]([C:19](O)=[O:20])=[CH:15][CH:14]=1>O>[CH3:12][C:6]1[CH:11]=[CH:10][C:9]([C:19]([C:16]2[CH:17]=[CH:18][C:13]([CH3:22])=[CH:14][CH:15]=2)=[O:20])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.36 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)O)C
Step Three
Name
Example 3;once
Quantity
40 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
had been removed a further 50 mL toluene
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Then, when a total of 75 mL of water had been removed
ADDITION
Type
ADDITION
Details
a final 25 mL toluene was added
CUSTOM
Type
CUSTOM
Details
The reflux was terminated after 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=O)C2=CC=C(C=C2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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